2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride

ion exchange adsorption selectivity Cr(VI) removal

2-Propen-1-aminium, 3-ethoxy-N,N-dimethyl-, chloride (CAS 91674-89-4) is a quaternary ammonium monomer bearing a single allylic unsaturation and a 3-ethoxy substituent on the propenyl backbone. Its molecular formula is C7H16ClNO with a molecular weight of 165.66 g/mol, and its SMILES notation (CCOC=CCN(C)C.Cl) confirms the quaternary nitrogen center carrying two methyl groups and one 3-ethoxyallyl chain.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Cat. No. B12103376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCCOC=CCN(C)C.Cl
InChIInChI=1S/C7H15NO.ClH/c1-4-9-7-5-6-8(2)3;/h5,7H,4,6H2,1-3H3;1H/b7-5+;
InChIKeyARJBBCAULFJLBK-GZOLSCHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propen-1-aminium, 3-ethoxy-N,N-dimethyl-, chloride (CAS 91674-89-4) — Structural Identity, Monomer Class, and Procurement Baseline


2-Propen-1-aminium, 3-ethoxy-N,N-dimethyl-, chloride (CAS 91674-89-4) is a quaternary ammonium monomer bearing a single allylic unsaturation and a 3-ethoxy substituent on the propenyl backbone . Its molecular formula is C7H16ClNO with a molecular weight of 165.66 g/mol, and its SMILES notation (CCOC=CCN(C)C.Cl) confirms the quaternary nitrogen center carrying two methyl groups and one 3-ethoxyallyl chain . As a member of the unsaturated quaternary ammonium monomer family, it serves as a polymerizable building block for cationic polyelectrolytes and copolymers used in water treatment, personal care formulations, and antimicrobial coatings . Unlike diallyl quaternary ammonium monomers (e.g., DADMAC) that rely on cyclopolymerization, this compound possesses a single allyl moiety, which fundamentally alters its polymerization kinetics, copolymer microstructure, and the hydrophilicity/hydrophobicity balance of the resulting polymer .

Why In-Class Substitution Is Not Straightforward for 2-Propen-1-aminium, 3-ethoxy-N,N-dimethyl-, chloride — The Ethoxy-Allyl Differentiation Problem


Although quaternary ammonium monomers share a common cationic nitrogen center, their polymerization behavior, copolymer compatibility, and the physicochemical properties of their derived polymers diverge substantially based on (i) the number of allyl groups (mono-allyl vs. diallyl), (ii) the nature of the spacer between the ammonium center and the polymerizable double bond, and (iii) the identity of the substituent on the allyl chain . The target compound combines a single allyl group with a 3-ethoxy substituent — a structural motif that simultaneously influences the monomer's water solubility, its reactivity ratios with common comonomers such as acrylamide, and the hydrophilicity/hydrophobicity balance of the resulting copolymer . Generic substitution with DADMAC (diallyldimethylammonium chloride), METAC ([2-(methacryloyloxy)ethyl]trimethylammonium chloride), or non-ethoxylated mono-allyl quaternary ammonium monomers would therefore predictably alter copolymer composition drift, charge density distribution, and interfacial adsorption properties, making unverified interchange inadvisable for formulation-critical applications .

Quantitative Differential Evidence for 2-Propen-1-aminium, 3-ethoxy-N,N-dimethyl-, chloride — Comparator-Based Assessment


Ethoxy Substituent Enhances Hydrophobicity and Modulates Ion Selectivity vs. Trimethylammonium Analog

In a direct comparative study of cationic hydrogels bearing structurally analogous quaternary ammonium groups, the dimethylethoxyamine-type (ethoxylated) quaternary ammonium hydrogel exhibited higher hydrophobicity than its trimethylamine-type (non-ethoxylated) counterpart, attributable to the longer carbon chain of the ethoxy group . This increased hydrophobicity translated into enhanced selectivity for monovalent HCrO₄⁻ anions over competing sulfate ions in mixed Cr(VI)/sulfate solutions .

ion exchange adsorption selectivity Cr(VI) removal

Ethoxylated Quaternary Ammonium Monomers Exhibit Enhanced Water Solubility Compared to Non-Ethoxylated Analogs

Ethoxylated quaternary ammonium compounds are documented to be more water-soluble than their corresponding non-ethoxylated amine derivatives because they benefit from the solubilizing effects of both the polyoxyethylene-type groups and the ionizing quaternary ammonium groups within the same molecule . This class-level observation is directly relevant to the target monomer, whose 3-ethoxy substituent provides a mono-ethoxylate character that enhances aqueous compatibility relative to purely alkyl-substituted allyl quaternary ammonium monomers.

water solubility cationic emulsifier polyoxyethylene cosmetic formulation

Allyl-Acrylate Quaternary Ammonium Monomers Exhibit Higher Photopolymerization Reactivity Than DADMAC

In a direct head-to-head comparison of allyl-acrylate quaternary ammonium monomers (structurally related to the target compound via the allyl-ester-quaternary ammonium architecture) with diallyldimethylammonium chloride (DADMAC), the allyl-acrylate monomers were found to be much more reactive than DADMAC in photopolymerization . The photopolymerization rate decreased in the following quantified order: N,N-morpholine-N-2-(t-butoxycarbonyl)allyl allyl ammonium bromide > N,N-piperidyl-N-2-(t-butoxycarbonyl)allyl allyl ammonium bromide > N,N-dibutyl-N-2-(ethoxycarbonyl)allyl allyl ammonium chloride > N,N-piperidyl-N-2-(ethoxycarbonyl)allyl allyl ammonium chloride ≈ N,N-morpholine-N-2-(ethoxycarbonyl)allyl allyl ammonium chloride ≈ N,N-piperidyl-N-2-(methoxycarbonyl)allyl allyl ammonium chloride ≈ N-methyl-N-butyl-N-2-(ethoxycarbonyl)allyl allyl ammonium chloride .

photopolymerization rate allyl-acrylate monomer DADMAC comparison cyclopolymerization

Mono-Allyl Architecture Avoids Cyclopolymerization Constraints Inherent to Diallyl Monomers (DADMAC-Type)

Diallyldimethylammonium chloride (DADMAC) undergoes cyclopolymerization to form pyrrolidine-ring-containing backbones, a mechanistic constraint that governs both its polymerization kinetics and the resulting polymer microstructure . In contrast, the target compound's single allyl group does not necessitate cyclopolymerization, allowing for a structurally simpler linear polymer backbone when homopolymerized, or statistical incorporation when copolymerized, without the kinetic and steric constraints imposed by ring-closing steps . The molar fractions of allyl-acrylate monomers in acrylamide copolymers have been reported to be higher than those of DADMAC in comparable AAm:DADMAC copolymerizations .

mono-allyl monomer cyclopolymerization polymer architecture DADMAC limitation

Ester Substituent (Ethoxycarbonyl) Effect on Cyclization Efficiency: Methyl and Ethyl Esters Outperform Tert-Butyl Esters

In a systematic study of allyl-acrylate quaternary ammonium salt copolymerization with DADMAC, a strong effect of ester substituents on cyclopolymerization behavior was observed . Methyl and ethyl ester monomers (including ethoxycarbonyl-bearing variants, which share the ethoxy moiety with the target compound) showed high cyclization efficiencies during both homopolymerizations and copolymerizations, yielding water-soluble polymers . In contrast, tert-butyl ester derivatives exhibited high cross-linking tendencies, and water-soluble copolymers were obtained only when the molar fraction of the tert-butyl ester monomer was kept below 30% .

cyclization efficiency ester substituent effect copolymer microstructure water-soluble polymer

Priority Application Scenarios for 2-Propen-1-aminium, 3-ethoxy-N,N-dimethyl-, chloride Based on Differential Evidence


Ion-Exchange Resins and Hydrogels Targeting Selective Cr(VI) Removal from Mixed-Anion Wastewater

Given the documented enhancement of Cr(VI)/sulfate selectivity in ethoxylated quaternary ammonium hydrogels compared to non-ethoxylated trimethylammonium analogs , polymers derived from 2-propen-1-aminium, 3-ethoxy-N,N-dimethyl-, chloride are strong candidates for fabricating selective ion-exchange materials for chromate removal from industrial wastewater streams containing competing sulfate ions. The ethoxy group increases hydrophobicity of the quaternary ammonium center, thereby favoring monovalent HCrO₄⁻ sorption .

Cationic Coagulants and Flocculants for High-Ionic-Strength Water Treatment

The anticipated enhanced water solubility of the ethoxylated monomer, inferred from class-level behavior of ethoxylated quaternary ammonium compounds , combined with the higher molar incorporation of allyl-acrylate monomers in acrylamide copolymers relative to DADMAC , positions this monomer as a building block for water-treatment copolymers requiring high charge density, good aqueous solubility, and robust performance under variable ionic strength conditions.

Personal Care Conditioning Polymers with Tunable Hydrophilicity/Hydrophobicity Balance

The ethoxy substituent provides a molecular-level knob for adjusting the hydrophilic/hydrophobic balance of quaternary ammonium centers in conditioning polymers , without resorting to long alkyl chains that can reduce water solubility or alter sensory properties. Copolymers synthesized from this monomer can be engineered for targeted deposition on negatively charged hair or skin surfaces with controlled rinse-off characteristics.

Antimicrobial Coating Latexes via Emulsion Polymerization of Unsaturated Quaternary Ammonium Monomers

As an ethylenically unsaturated quaternary ammonium compound, the target monomer is structurally suited for incorporation into antimicrobial polymer latexes, a well-established application class for unsaturated quaternary ammonium monomers . The single allyl group enables statistical copolymerization without the cross-linking risk associated with diallyl monomers, facilitating the production of low-gel, film-forming latexes for CASE (coatings, adhesives, sealants, elastomers) applications.

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